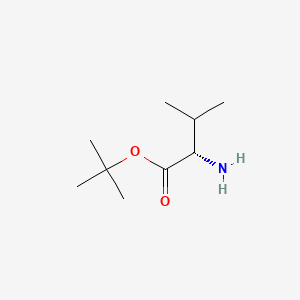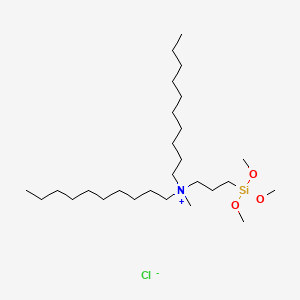
グリシル-L-フェニルアラニン
説明
Glycyl-L-phenylalanine (Gly-Phe) is an amino acid, a building block of proteins, that is involved in many biochemical processes. It is an important component of the human body and is essential for normal growth and development. Gly-Phe is synthesized from glycine and phenylalanine, two essential amino acids, and is a precursor to many other amino acids. Gly-Phe is found in many foods, including dairy products, eggs, and some vegetables.
科学的研究の応用
熱力学研究
グリシル-L-フェニルアラニンは、薬物分子と生物膜の間の分子レベルの相互作用を理解するために、熱力学研究で使用されています . この理解は、新規薬物製剤および送達技術の最適な設計に不可欠です .
イオン液体研究
この化合物は、生物膜と相互作用する可能性のあるイオン液体を含む研究で使用されています . これらの研究は、新規医薬品開発など、多くの種類の研究にとって重要です .
音響および物理化学的特性
グリシル-L-フェニルアラニンは、見かけのモル特性、部分圧縮、等エントロピー圧縮、および移動特性など、さまざまな音響および物理化学的特性を導出するために使用されます . これらの特性は、分子間相互作用に関する洞察を提供します .
相互作用研究
この化合物は、相互作用研究で使用され、溶質-溶媒、親水性-親水性、双極子-双極子、およびイオン-親水性相互作用を調べます . これらの研究は、さまざまな環境における分子の挙動を理解するために不可欠です .
L-フェニルアラニンの生合成
グリシル-L-フェニルアラニンは、さまざまな有望な用途を持つ必須アミノ酸であるL-フェニルアラニンの生合成で使用されます . このプロセスには、芳香族前駆体とグリシンを、L-フェニルアラニンの主要な前駆体であるフェニルピルビン酸に変換することが含まれます .
リソソーム研究
グリシル-L-フェニルアラニンは、リソソームを含む研究で使用されています . それは、リソソーム酵素カテプシンCによって切断され、リソソーム内にジペプチドが蓄積し、浸透圧ストレスを引き起こし、リソソーム膜を破壊すると推測されています .
作用機序
Target of Action
Glycyl-L-phenylalanine primarily targets lysosomes, which are membrane-bound organelles that play a major role in various cellular processes, including the degradation of waste materials and cellular repair .
Mode of Action
Glycyl-L-phenylalanine is supposedly cleaved by the lysosomal enzyme cathepsin C . This cleavage has been proposed to result in the accumulation of the dipeptide inside lysosomes, which gives rise to osmotic stress and so ruptures lysosomal membranes . Recent studies have shown that glycyl-l-phenylalanine evokes a sustained increase in lysosomal ph, as well as transient increases in the cytosolic ph and the cytosolic free ca2+ concentration . Surprisingly, none of these effects require cathepsin C, nor are they accompanied by lysosomal membrane rupture .
Biochemical Pathways
Glycyl-L-phenylalanine is a dipeptide composed of glycine and phenylalanine. It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Result of Action
The action of Glycyl-L-phenylalanine results in a rapid and sustained increase in lysosomal pH, as well as transient increases in the cytosolic pH and the cytosolic free Ca2+ concentration . These changes can affect various cellular processes, including those related to lysosomal function and calcium signaling .
生化学分析
Biochemical Properties
Glycyl-L-phenylalanine plays a role in biochemical reactions as an intermediate product of protein digestion or protein catabolism . It interacts with various enzymes and proteins during these processes .
Cellular Effects
Glycyl-L-phenylalanine has been found to influence cellular processes. For instance, it has been used to disturb lysosomes, leading to a rapid and sustained increase in lysosomal pH, as well as transient increases in the cytosolic pH and the cytosolic free Ca2+ concentration .
Molecular Mechanism
The molecular mechanism of Glycyl-L-phenylalanine involves its cleavage by the lysosomal enzyme cathepsin C . This cleavage has been proposed to result in the accumulation of the dipeptide inside lysosomes, which gives rise to osmotic stress and so ruptures lysosomal membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycyl-L-phenylalanine have been observed to change over time. For instance, a study found that a liquid mixture comprising L-phenylalanine and Glycyl-L-phenylalanine within an aqueous 1-decyl-3-methylimidazolium bromide showed changes in various acoustic and physicochemical properties over time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Glycyl-L-phenylalanine in animal models are limited, research on phenylalanine, one of the components of the dipeptide, has shown that high levels of this amino acid can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Metabolic Pathways
Glycyl-L-phenylalanine is involved in the metabolic pathway of protein digestion or protein catabolism . It is an intermediate product in this pathway and interacts with various enzymes during its breakdown .
Transport and Distribution
It has been found to accumulate inside lysosomes following its cleavage by the lysosomal enzyme cathepsin C .
Subcellular Localization
Glycyl-L-phenylalanine is localized inside lysosomes following its cleavage by the lysosomal enzyme cathepsin C . This localization gives rise to osmotic stress and so ruptures lysosomal membranes .
特性
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCLFWXMTIKCCB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501344793 | |
| Record name | (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3321-03-7 | |
| Record name | Glycylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycyl-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-3-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYL-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U35X863XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis-](/img/structure/B1581175.png)


